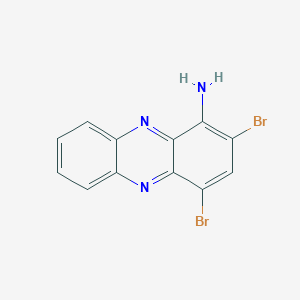

2,4-Dibromophenazin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7Br2N3 |

|---|---|

Molecular Weight |

353.01 g/mol |

IUPAC Name |

2,4-dibromophenazin-1-amine |

InChI |

InChI=1S/C12H7Br2N3/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H,15H2 |

InChI Key |

JUGRVHJVNSWUFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=C(C3=N2)N)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of 2,4-Dibromophenazin-1-amine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known properties and synthesis of 2,4-Dibromophenazin-1-amine. While comprehensive data on this specific compound remains limited in publicly available literature, this document consolidates the existing information, focusing on its synthesis and preliminary characterization. The content is intended to serve as a foundational resource for researchers interested in the potential applications of halogenated phenazine derivatives, particularly in the context of antibacterial agent discovery.

Chemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and related compounds, some properties can be inferred. The presence of the phenazine core suggests potential for redox activity, a characteristic feature of this class of compounds which is often linked to their biological effects.[1] The bromine substituents are expected to increase the molecule's lipophilicity and may influence its antibacterial potency.[2][3]

Table 1: Spectroscopic Data for this compound

| Data Type | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (dd, J = 8.5, 2.1 Hz, 1H), 8.19 (dd, J = 8.5, 2.4 Hz, 1H), 8.10 (s, 1H), 7.91 – 7.76 (m, 2H), 5.64 (br s, 2H)[4] |

Experimental Protocols

Synthesis of this compound

A specific method for the synthesis of this compound has been reported in the supporting information of a study focused on bromophenazine antibacterial agents.[4]

Materials:

-

Phenazin-1-amine

-

N-bromosuccinimide (NBS)

-

Toluene

-

Dichloromethane

-

Silica for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve Phenazin-1-amine (17 mg, 0.087 mmol) and N-bromosuccinimide (33 mg, 0.182 mmol) in 1.7 mL of toluene.[4]

-

Heat the reaction mixture to 50 °C for 8 hours.[4]

-

Concentrate the contents of the flask using a rotary evaporator.[4]

-

Take up the residue in dichloromethane and adsorb it onto silica.[4]

-

Purify the crude product by column chromatography, eluting with a mixture of hexanes and ethyl acetate (85:15).[4]

-

The final product, this compound, is obtained as a red solid (19 mg, 62% yield).[4]

Biological Activity

While specific studies detailing the biological activity of this compound are scarce, its synthesis is described in the context of developing potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis.[3][4] This suggests that the compound was likely screened for antibacterial properties. Halogenated phenazines, in general, have demonstrated significant antibacterial and biofilm-eradicating activities.[2][5] The bromine substituents on the phenazine scaffold are often associated with enhanced antibacterial efficacy.[2]

Signaling Pathways

There is no specific information available in the reviewed literature regarding the signaling pathways modulated by this compound.

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a halogenated phenazine derivative whose existence and a method for its synthesis have been documented. The available data, primarily from a single study, provides a starting point for further investigation into its chemical and biological properties. The context of its synthesis suggests a potential for antibacterial activity, aligning with the known properties of other brominated phenazines. Further research is warranted to fully characterize this compound and explore its potential as a therapeutic agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Phenazine Compounds: A Technical Guide

Abstract

Phenazine compounds, a diverse class of nitrogen-containing heterocyclic molecules, have captivated scientists for over a century and a half. Initially identified as the pigments responsible for the characteristic coloration of certain bacterial cultures, their roles have expanded to encompass a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and chemical synthesis of phenazine compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on biological activities, and visualizations of key pathways to facilitate a deeper understanding and further exploration of this important class of natural products.

A Historical Journey: From "Blue Pus" to Broad-Spectrum Antibiotics

The story of phenazines begins in the mid-19th century with the observation of "blue pus" in wound dressings. In 1859, French pharmacist Mathurin-Joseph Fordos successfully extracted the blue pigment, which he named pyocyanin , from these clinical samples.[1] A few years later, in 1882, Carl Gessard made the crucial connection between this blue coloration and the bacterium Bacillus pyocyaneus, now known as Pseudomonas aeruginosa.

It was not until the early 20th century that the chemical nature of pyocyanin began to be unraveled. In 1924, Wrede and Strack demonstrated that pyocyanin was a derivative of a then-unknown parent heterocycle, which they named phenazine. The precise chemical structure of pyocyanin as 1-hydroxy-5-methylphenazine was finally established by Hillemann in 1938. This seminal work laid the foundation for the discovery of over 100 naturally occurring phenazine derivatives and the synthesis of thousands more.

Biosynthesis: Nature's Phenazine Factories

Bacteria, particularly those from the genera Pseudomonas and Streptomyces, are the primary producers of natural phenazines. The biosynthesis of the core phenazine structure branches from the shikimic acid pathway, a central metabolic route for the synthesis of aromatic compounds.

The key precursor from the shikimate pathway is chorismic acid . A series of enzymatic reactions, catalyzed by the products of the phz gene cluster (phzE, phzD, phzF, phzB, and phzG), converts two molecules of a chorismic acid-derived intermediate into the foundational phenazine molecule, phenazine-1-carboxylic acid (PCA) . From this central scaffold, a diverse array of phenazine derivatives is generated through the action of tailoring enzymes that perform hydroxylations, methylations, and other modifications.

Caption: Biosynthesis of phenazine-1-carboxylic acid (PCA) and its derivatives.

Chemical Synthesis: Building the Phenazine Core

The ability to chemically synthesize phenazine compounds has been instrumental in exploring their structure-activity relationships and developing novel derivatives with enhanced therapeutic properties.

The Wohl-Aue reaction , first described in 1901, is the classical method for synthesizing the phenazine core. This reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. While historically significant, this reaction often requires harsh conditions and can produce a mixture of products.

Over the years, numerous other synthetic methods have been developed, including the Beirut reaction and more modern, palladium-catalyzed cross-coupling reactions, which offer milder conditions and greater control over the final product.

Caption: Simplified workflow of the Wohl-Aue reaction for phenazine synthesis.

Biological Activities and Mechanisms of Action

Phenazine compounds exhibit a remarkable range of biological activities, which are primarily attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS). This property makes them effective antimicrobial and antitumor agents.

Antimicrobial Activity

Phenazines are broad-spectrum antibiotics, active against a wide range of bacteria and fungi. Their mechanism of action involves the acceptance of electrons from cellular reductants, such as NADH, and the subsequent transfer of these electrons to molecular oxygen, leading to the formation of superoxide radicals and hydrogen peroxide. These ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Antitumor Activity

The redox-active nature of phenazines also underpins their anticancer properties. The generation of ROS can induce oxidative stress in cancer cells, leading to apoptosis. Furthermore, some phenazine derivatives have been shown to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.

Role in Quorum Sensing

In their producing organisms, such as P. aeruginosa, phenazines act as signaling molecules in a process called quorum sensing. Quorum sensing allows bacteria to coordinate their gene expression in a cell-density-dependent manner. Phenazines can modulate the expression of virulence factors and genes involved in biofilm formation, contributing to the pathogenicity of these bacteria.

Caption: General mechanism of action of phenazine compounds.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of selected phenazine compounds.

Table 1: Antibacterial Activity of Phenazine Compounds (Minimum Inhibitory Concentration - MIC)

| Phenazine Compound | Target Organism | MIC (µg/mL) |

| Pyocyanin | Staphylococcus aureus | 50 |

| Phenazine-1-carboxylic acid (PCA) | Escherichia coli | 64 |

| 1-Hydroxyphenazine | Bacillus subtilis | 12.5 |

| Iodinin | Mycobacterium tuberculosis | 0.2 |

Table 2: Anticancer Activity of Phenazine Compounds (Half-maximal Inhibitory Concentration - IC₅₀)

| Phenazine Compound | Cancer Cell Line | IC₅₀ (µM) |

| Pyocyanin | A549 (Lung carcinoma) | 25 |

| 1,6-Dichlorophenazine | HeLa (Cervical cancer) | 5.8 |

| Lavanducyanin | P388 (Leukemia) | 0.01 |

| B-4125 | COLO 320DM (Colon cancer) | 0.48 µg/mL |

| B-3962 | PLC (Hepatocellular carcinoma) | 0.36 µg/mL |

Experimental Protocols

Extraction and Purification of Pyocyanin from Pseudomonas aeruginosa

This protocol is adapted from established methods for the extraction of pyocyanin from liquid cultures of P. aeruginosa.

Materials:

-

P. aeruginosa culture grown in King's A broth

-

Chloroform

-

0.2 N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Cell Removal: Centrifuge the P. aeruginosa culture at 6,000 x g for 15 minutes to pellet the cells. Collect the supernatant.

-

Chloroform Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of chloroform. Shake vigorously for 5 minutes and allow the layers to separate. The blue pyocyanin will move into the lower chloroform layer.

-

Acidic Extraction: Collect the chloroform layer and add half its volume of 0.2 N HCl. Shake well. The pyocyanin will move into the upper, acidic aqueous layer, which will turn red.

-

Back-Extraction: Separate the red aqueous layer and adjust the pH to >7.0 with NaOH. The solution will turn blue again. Add an equal volume of fresh chloroform and shake to extract the pyocyanin back into the chloroform layer.

-

Concentration: Collect the chloroform layer and evaporate the solvent using a rotary evaporator to obtain the crude pyocyanin extract.

-

Silica Gel Chromatography:

-

Prepare a silica gel column equilibrated with hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing pure pyocyanin.

-

Combine the pure fractions and evaporate the solvent to obtain purified pyocyanin.

-

Caption: Workflow for the extraction and purification of pyocyanin.

Chemical Synthesis of the Phenazine Core via the Wohl-Aue Reaction

This protocol provides a general procedure for the synthesis of the unsubstituted phenazine ring.

Materials:

-

Nitrobenzene

-

Aniline

-

Potassium hydroxide (KOH), powdered

-

Toluene

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine nitrobenzene (1.0 eq) and aniline (2.0 eq) in toluene.

-

Addition of Base: With vigorous stirring, slowly add powdered potassium hydroxide (4.0 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into a large beaker of water to dissolve the potassium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield yellow needles of phenazine.

-

Conclusion and Future Directions

The field of phenazine research continues to be a vibrant and fruitful area of investigation. From their historical discovery as bacterial pigments to their current applications as potential therapeutic agents, phenazines have consistently demonstrated their importance in both basic and applied science. Future research will likely focus on the discovery of novel phenazine structures from underexplored microbial sources, the development of more efficient and environmentally friendly synthetic methods, and a deeper understanding of their mechanisms of action to unlock their full therapeutic potential. The detailed information and protocols provided in this guide aim to support and inspire further advancements in this exciting field.

References

In-Depth Technical Guide to the Physical and Chemical Characteristics of Brominated Phenazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of brominated phenazines. These compounds, a subclass of phenazine derivatives, have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to their diverse biological activities and unique physicochemical properties. This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties of Brominated Phenazines

The introduction of bromine atoms onto the phenazine scaffold significantly influences its electronic properties, lipophilicity, and, consequently, its biological activity. A summary of the available quantitative data for a selection of brominated phenazines is presented below.

Table 1: Physical Properties of Selected Brominated Phenazines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Phenazine | C₁₂H₈N₂ | 180.21 | 172-176 | Yellow crystalline powder |

| 2-Bromophenazine | C₁₂HⱇBrN₂ | 259.11 | 135-137 | - |

| 2-Bromo-1-hydroxyphenazine | C₁₂H₇BrN₂O | 275.10 | - | - |

| 2,4-Dibromo-1-hydroxyphenazine | C₁₂H₆Br₂N₂O | 353.99 | 198-199 | - |

| Marinocyanin A | C₂₂H₂₃BrN₂O | 411.34 | 160 | Dark blue crystal[1] |

| Marinocyanin B | C₁₇H₁₅BrN₂O | 343.22 | - | Deep blue powder[1] |

| Marinocyanin D | C₂₂H₂₃BrN₂O₂ | 427.33 | - | Deep blue powder[1] |

Note: "-" indicates data not available in the searched literature.

Table 2: Solubility and Partition Coefficient of Phenazine Derivatives

| Compound | Solvent | Solubility | logP |

| Phenazine | Water | Sparingly soluble | - |

| Phenazine | Ethanol, Acetone, Chloroform | Soluble | - |

| Phenazine (methosulfate) | DMSO, Dimethylformamide | ~10 mg/mL | - |

| Phenazine (methosulfate) | PBS (pH 7.2) | ~10 mg/mL | - |

Table 3: Spectroscopic Data for Selected Brominated Phenazines

| Compound | UV-Vis λmax (nm) | 1H NMR (Solvent) | 13C NMR (Solvent) |

| Marinocyanin A | 238, 330, 740 (MeOH) | See Supplementary Information of cited literature | See Supplementary Information of cited literature |

| Marinocyanin B | 238, 330, 740 (MeOH)[1] | See Supplementary Information of cited literature | See Supplementary Information of cited literature |

| Marinocyanin D | 238, 330, 745 (MeOH)[1] | See Supplementary Information of cited literature | See Supplementary Information of cited literature |

| 2,4-Dibromo-1-hydroxyphenazine | - | (CDCl₃): δ 15.40 (s, 1H), 9.04 (dd, J = 7.0, 1.3 Hz, 1H), 8.56 (dd, J = 8.9, 1.2 Hz, 1H), 8.30 (dd, J = 8.9, 0.8 Hz, 1H), 8.15 – 8.07 (m, 2H), 7.92 (dd, J = 8.9, 7.3 Hz, 1H)[2] | (CDCl₃): δ 149.3, 144.3, 41.6, 140.1, 137.4, 134.4, 132.3, 131.9, 130.4, 129.0, 113.1, 103.2[2] |

Note: Detailed NMR data is often found in the supplementary information of research articles.

Table 4: Redox Potentials and pKa of Phenazine Derivatives

| Compound | Redox Potential (V vs. SHE) | pKa |

| Phenazine | -0.11 | 1.23 |

| 1-Hydroxyphenazine | -0.05 | 4.5 |

| 2-Hydroxyphenazine | - | 7.9 |

Note: Redox potentials are highly dependent on pH and substituents.

Experimental Protocols

This section outlines common methodologies for the synthesis and characterization of brominated phenazines, compiled from various research articles.

Synthesis of Brominated Phenazines

A common route for the synthesis of brominated phenazines involves the Wohl-Aue reaction, followed by selective bromination.

General Procedure for Wohl-Aue Reaction:

-

A mixture of a substituted nitrobenzene and a substituted aniline is heated in the presence of a base (e.g., potassium hydroxide) and a reducing agent (e.g., glycerol).

-

The reaction mixture is typically heated to a high temperature (e.g., 130-150 °C) for several hours.

-

After cooling, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., dichloromethane).

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

General Procedure for Bromination:

-

The phenazine derivative is dissolved in a suitable solvent (e.g., chloroform or acetic acid).

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (often room temperature or slightly elevated).

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Example: Synthesis of 2,4-dibromo-1-hydroxyphenazine [2]

To a solution of 1-hydroxyphenazine in a suitable solvent, 2.2 equivalents of N-bromosuccinimide are added. The reaction is stirred at room temperature until completion. The product is then isolated and purified.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified brominated phenazine are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS):

-

Technique: High-resolution mass spectrometry (HRMS) is commonly used to determine the exact mass and elemental composition of the synthesized compounds. Techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are often employed.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol).

-

Analysis: The absorbance spectrum is recorded over a range of wavelengths (typically 200-800 nm) to determine the absorption maxima (λmax).

Cyclic Voltammetry (CV) for Redox Potential Measurement:

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The brominated phenazine is dissolved in a suitable electrolyte solution (e.g., tetrabutylammonium perchlorate in acetonitrile).

-

The potential is swept linearly to a set potential and then reversed.

-

The resulting current is measured as a function of the applied potential to determine the oxidation and reduction potentials.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and experimental evaluation of brominated phenazines.

Caption: Synthetic pathway for Marinocyanin A.

Caption: Workflow for a Minimum Biofilm Eradication Concentration (MBEC) assay.

Caption: Redox cycling of phenazines as electron shuttles.

This guide serves as a foundational resource for professionals working with brominated phenazines. The provided data and protocols are intended to facilitate further research and development in this promising area of chemical and pharmaceutical science. It is important to note that the physicochemical properties and biological activities can vary significantly with substitution patterns, and further experimental validation is often necessary for specific derivatives.

References

2,4-Dibromophenazin-1-amine: A Technical Guide to its Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,4-Dibromophenazin-1-amine. While specific quantitative data for this compound is limited in publicly accessible literature, this document compiles the known synthesis, basic physicochemical properties, and inferred solubility and stability characteristics based on the general properties of phenazine derivatives.

Introduction

This compound is a halogenated derivative of phenazine-1-amine. The phenazine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties. The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical properties and biological activity of the parent compound. Understanding the solubility and stability of this compound is crucial for its potential development as a therapeutic agent, as these parameters directly impact its formulation, delivery, and bioavailability.

Physicochemical Properties

While a comprehensive experimental profile of this compound is not available, some basic characterization has been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Br₂N₃ | Inferred |

| Molecular Weight | 352.01 g/mol | Inferred |

| Appearance | Red solid | [1] |

| Melting Point | 192-193 °C | [1] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and HRMS data are available. | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described in the literature.

Experimental Protocol: Synthesis of this compound[1][2]

Materials:

-

Phenazin-1-amine

-

N-Bromosuccinimide (NBS)

-

Toluene

-

Dichloromethane

-

Hexanes

-

Ethyl acetate

-

Silica gel

Procedure:

-

Phenazin-1-amine (1 equivalent) and N-bromosuccinimide (2.1 equivalents) are dissolved in toluene.

-

The reaction mixture is heated at 50°C for 8 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane and adsorbed onto silica gel.

-

The product is purified by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., 85:15 v/v).

-

The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a red solid.

Synthesis workflow for this compound.

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not currently available in the scientific literature. However, based on the general solubility characteristics of phenazine and its halogenated derivatives, the following qualitative profile can be inferred.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | Very Low | The phenazine core is hydrophobic, and the two bromine atoms further increase lipophilicity. The amine group may provide some limited polarity, but overall aqueous solubility is expected to be poor. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | The presence of the amine group may allow for some hydrogen bonding, leading to some solubility in lower alcohols. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents are generally good at dissolving a wide range of organic compounds, including those with moderate polarity and aromatic character. |

| Nonpolar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Toluene) | Moderate to High | The aromatic and halogenated nature of the molecule suggests good solubility in these solvents. The synthesis protocol utilizes toluene and dichloromethane, indicating solubility in these solvents.[1][2] |

| Nonpolar Solvents (e.g., Hexanes, Heptane) | Low | The molecule possesses some polarity from the amine and nitrogen atoms in the phenazine ring, which will limit its solubility in highly nonpolar solvents. The use of a hexane/ethyl acetate mixture for chromatography supports this.[1][2] |

Experimental Protocol for Solubility Determination (General Method)

A standard method to experimentally determine the solubility of a compound like this compound is the shake-flask method followed by a suitable analytical technique.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC with a suitable detector).

-

Calculate the solubility in units such as mg/mL or µg/mL.

References

Spectroscopic and Synthetic Insights into Brominated Phenazine Amines: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characterization and synthetic methodology for brominated phenazine amines, with a specific focus on a representative compound, 2,4-dibromo-6-methylphenazin-1-amine . Due to the absence of publicly available spectroscopic data for 2,4-Dibromophenazin-1-amine, this document presents a comprehensive analysis of a closely related analogue, synthesized and characterized in a study by Borrero et al. (2014). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2,4-dibromo-6-methylphenazin-1-amine. This data is crucial for the structural elucidation and characterization of this class of compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,4-dibromo-6-methylphenazin-1-amine

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 8.17 (s, 1H) | H-3 |

| 8.01 (d, J = 8.8 Hz, 1H) | H-8 |

| 7.84 (s, 1H) | H-5 |

| 7.63 (dd, J = 8.8, 2.0 Hz, 1H) | H-7 |

| 5.42 (br s, 2H) | -NH₂ |

| 2.59 (s, 3H) | -CH₃ |

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Coupling constants (J) are reported in Hertz (Hz).

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Spectroscopic Technique | Observed Data |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ Calcd for C₁₃H₉Br₂N₃: 367.9239; Found: 367.9236 |

| Infrared (IR) Spectroscopy | Data not available in the cited literature. |

Experimental Protocols

The synthesis of 2,4-dibromo-6-methylphenazin-1-amine was achieved through a multi-step process, as detailed below.

Synthesis of 6-methylphenazin-1-amine

A solution of 1-amino-6-methylphenazine (1.0 eq) in a suitable solvent is prepared. The reaction is carried out under an inert atmosphere.

Bromination of 6-methylphenazin-1-amine

To a solution of 6-methylphenazin-1-amine (1.0 eq) in glacial acetic acid, N-bromosuccinimide (2.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is extracted and purified by column chromatography on silica gel to afford 2,4-dibromo-6-methylphenazin-1-amine.

Experimental Workflow and Logic

The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of the target compound.

Caption: Synthetic route to 2,4-dibromo-6-methylphenazin-1-amine.

Caption: Workflow for the structural analysis of the synthesized compound.

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of a representative dibrominated aminophenazine. This information is valuable for the design and development of novel phenazine-based compounds with potential therapeutic applications. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

Unlocking the Therapeutic Potential of Phenazine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives, a diverse class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their wide-ranging and potent biological activities.[1][2] These molecules, produced by a variety of microorganisms and also accessible through synthetic routes, exhibit a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This technical guide provides an in-depth exploration of the core biological activities of phenazine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Anticancer Activity

Phenazine derivatives have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[6][7]

Quantitative Anticancer Data

The cytotoxic efficacy of various phenazine derivatives has been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values for representative phenazine derivatives against various cancer cell lines is presented below.

| Phenazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| B3962 | WHCO3 (Esophageal) | 0.36 (as µg/ml) | [5] |

| PLC (Hepatocellular) | 0.36 (as µg/ml) | [5] | |

| HepG2 (Hepatocellular) | 0.36 (as µg/ml) | [5] | |

| CaCo2 (Colon) | 0.36 (as µg/ml) | [5] | |

| COLO 320DM (Colon) | 0.36 (as µg/ml) | [5] | |

| HT29 (Colon) | 0.36 (as µg/ml) | [5] | |

| B4126 | WHCO3 (Esophageal) | 0.47 (as µg/ml) | [5] |

| PLC (Hepatocellular) | 0.47 (as µg/ml) | [5] | |

| HepG2 (Hepatocellular) | 0.47 (as µg/ml) | [5] | |

| CaCo2 (Colon) | 0.47 (as µg/ml) | [5] | |

| COLO 320DM (Colon) | 0.47 (as µg/ml) | [5] | |

| HT29 (Colon) | 0.47 (as µg/ml) | [5] | |

| B4125 | WHCO3 (Esophageal) | 0.48 (as µg/ml) | [5] |

| PLC (Hepatocellular) | 0.48 (as µg/ml) | [5] | |

| HepG2 (Hepatocellular) | 0.48 (as µg/ml) | [5] | |

| CaCo2 (Colon) | 0.48 (as µg/ml) | [5] | |

| COLO 320DM (Colon) | 0.48 (as µg/ml) | [5] | |

| HT29 (Colon) | 0.48 (as µg/ml) | [5] | |

| [8]Cl2 | A2780 (Ovarian) | 8 | [8] |

| A2780CIS (Ovarian, Cisplatin-resistant) | 17 | [8] | |

| T24 (Bladder) | 18 | [8] | |

| MCF7 (Breast) | 15 | [8] | |

| [9]Cl2 | A2780 (Ovarian) | 32 | [8] |

| A2780CIS (Ovarian, Cisplatin-resistant) | 74 | [8] | |

| T24 (Bladder) | 48 | [8] | |

| MCF7 (Breast) | ≥100 | [8] | |

| Phenazine-1-carboxamide (PCN) | A549 (Lung) | 32-40 | [10] |

| HeLa (Cervical) | 32-40 | [10] | |

| SW480 (Colon) | 32-40 | [10] | |

| 5-methyl phenazine-1-carboxylic acid | A549 (Lung) | 0.4887 | [2] |

| MDA-MB-231 (Breast) | 0.4586 | [2] | |

| Phx-1 | A-172 (Glioblastoma) | 60 | [11] |

| U-251 MG (Glioblastoma) | 60 | [11] | |

| Phx-3 | A-172 (Glioblastoma) | 10 | [11] |

| U-251 MG (Glioblastoma) | 3 | [11] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which phenazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often initiated by the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a cascade of cysteine-aspartic proteases known as caspases.[6]

Phenazine-induced apoptosis pathway.

Antimicrobial Activity

Phenazine derivatives exhibit potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][10] Their antimicrobial action is often attributed to their ability to generate ROS, which can damage cellular components and disrupt essential metabolic processes.[12]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism. The table below summarizes the MIC values of selected phenazine derivatives against various pathogenic microbes.

| Phenazine Derivative | Microorganism | MIC (µM) | Reference |

| 2-bromo-1-hydroxyphenazine | S. aureus | 6.25 | [10] |

| Pyocyanin | S. aureus | 50 | [10] |

| HP 1 | S. aureus | 1.56 | [10] |

| HP 29 | S. aureus | 0.08 | [10] |

| 7-Cl-HP 10 | Gram-positive strains | 0.04–1.56 | [1] |

| 7-CF3-HP 14 | Gram-positive strains | 0.04–1.56 | [1] |

| 6,8-CF3-HP 15 | Gram-positive strains | 0.04–1.56 | [1] |

| Phenazine-1-carboxylic acid (PCA) | Fusarium oxysporum | 1.56 (as µg/ml) | [13] |

| Botrytis cinerea | 1.56 (as µg/ml) | [13] | |

| Colletotrichum gloeosporioides | 6.13 (as µg/ml) | [13] | |

| Cylindrocarpon fallax | 3.13 (as µg/ml) | [13] |

Mechanism of Action: Disruption of Bacterial Processes

The antimicrobial activity of phenazines is linked to their redox properties. They can act as electron shuttles, intercepting electrons from the bacterial respiratory chain and transferring them to molecular oxygen, leading to the formation of superoxide radicals and other ROS. This oxidative stress can damage DNA, proteins, and lipids, ultimately leading to bacterial cell death.[3]

Antimicrobial workflow of phenazines.

Anti-inflammatory and Antioxidant Activities

Several phenazine derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[14] They can modulate key signaling pathways involved in the inflammatory response and cellular defense against oxidative stress, such as the NF-κB and Nrf2 pathways.

Mechanism of Action: Modulation of NF-κB and Nrf2 Signaling

Phenazine derivatives can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] By preventing the activation of NF-κB, they can suppress the expression of pro-inflammatory cytokines and mediators.

Concurrently, some phenazines can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of Nrf2 by phenazine derivatives can enhance the cellular defense against oxidative stress.

References

- 1. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG [pubmed.ncbi.nlm.nih.gov]

- 12. Phenazine derivatives as antimicrobial agents - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenazine methosulphate-treated red blood cells activate NF-κB and upregulate endothelial ICAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Literature Review for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Halogenated Phenazine Compounds

Introduction

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria. While naturally occurring phenazines have long been recognized for their diverse biological activities, recent research has focused on the synthesis and evaluation of their halogenated derivatives.[1] These synthetic halogenated phenazines (HPs) have emerged as a highly promising class of therapeutic agents, demonstrating potent activity against a range of multidrug-resistant bacterial pathogens and their persistent biofilm forms.[2][3][4][5][6] This technical guide provides a comprehensive review of the current literature on halogenated phenazine compounds, with a focus on their synthesis, antibacterial properties, and proposed mechanisms of action.

Synthesis of Halogenated Phenazines

The development of modular synthetic routes has been crucial for exploring the structure-activity relationships (SAR) of halogenated phenazines. A key method employed is the Wohl-Aue reaction, which allows for the synthesis of a diverse library of HP analogues by reacting various anilines and nitroarenes.[5][7] This modularity has enabled the systematic substitution of the phenazine scaffold at different positions, providing critical insights into their biological activity.[8]

Biological Activity: Antibacterial and Biofilm Eradication

Halogenated phenazines exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE).[2][3][4] Several HP analogues have demonstrated minimum inhibitory concentrations (MICs) in the sub-micromolar range, comparable to or exceeding the potency of some clinically used antibiotics.[3][5]

A significant advantage of halogenated phenazines is their ability to eradicate bacterial biofilms.[3][4][5][6] Biofilms are structured communities of bacteria that are notoriously tolerant to conventional antibiotics.[5][6] HPs have shown remarkable efficacy in killing bacteria within these biofilms, with minimum biofilm eradication concentrations (MBECs) also in the low micromolar range.[2][3][5] For instance, the halogenated phenazine HP-14 has been identified as a particularly potent biofilm-eradicating agent.[8][9]

The antibacterial and biofilm-eradicating activities of several halogenated phenazine compounds are summarized in the tables below.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MIC) of Halogenated Phenazines against Planktonic Bacteria

| Compound | Organism | MIC (µM) | Reference |

| HP Analogues | MRSA, MRSE, VRE | 0.003–0.78 | [4][7] |

| Potent HP Analogues | Planktonic Bacteria | ≤ 0.1 | [2] |

| HP-17 | MRSA isolates | 0.1 - 0.39 | [3] |

| 6,8-ditrifluoromethyl-HP 15 | Gram-positive pathogens | 0.05–0.20 | [10] |

| 2-bromo-1-hydroxyphenazine | S. aureus | 6.25 | [1] |

| Pyocyanin | S. aureus | 50 | [1] |

Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of Halogenated Phenazines

| Compound | Organism | MBEC (µM) | Reference |

| Potent HP Analogues | Established Biofilms | ≤ 10 | [2] |

| HP-14 | MRSA | < 10 | [8] |

| HP-14 | MRSE | 2.35 | [8] |

| HP-14 | VRE | 0.20 | [8] |

| 6,8-ditrifluoromethyl-HP 15 | Gram-positive pathogens | 0.15–1.17 | [5] |

| Halogenated phenazine-14 | S. aureus, S. epidermidis, E. faecium | 0.2 - 12 | [9] |

Mechanism of Action: Iron Starvation

Unlike many traditional antibiotics that target specific cellular processes like cell wall or protein synthesis, halogenated phenazines appear to operate through a unique mechanism of inducing iron starvation in bacteria.[2][3] The 1-hydroxyl group and the adjacent nitrogen atom in the phenazine scaffold form a critical iron chelation moiety.[2][3] By binding to and sequestering iron, these compounds deprive bacteria of this essential nutrient, leading to cell death. This mode of action is supported by transcript profiling studies (RNA-seq), which have shown that HPs rapidly induce the transcription of multiple iron uptake gene clusters in MRSA biofilms.[2][3]

References

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of a Halogenated Phenazine-Erythromycin Conjugate Prodrug for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 2,4-Dibromophenazin-1-amine

Disclaimer: Information regarding the specific compound 2,4-Dibromophenazin-1-amine is not available in the current scientific literature. This guide, therefore, provides a detailed overview of the known mechanisms of action for the broader class of phenazine compounds. The potential influence of the dibromo and amine substitutions on the phenazine core will be discussed based on established medicinal chemistry principles. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Phenazines

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a variety of microorganisms, including bacteria of the genera Pseudomonas and Streptomyces.[1][2] The basic phenazine scaffold consists of a pyrazine ring with two annulated benzene rings.[1][3] Over 100 natural phenazine derivatives and more than 6,000 synthetic analogs have been identified and investigated for their wide range of pharmacological activities.[1] These activities include antimicrobial, antifungal, anticancer, antiparasitic, and anti-inflammatory properties.[1][4]

The biological activities of phenazines are intrinsically linked to their planar structure and their ability to participate in redox cycling, which allows them to generate reactive oxygen species (ROS) and interact with biological macromolecules like DNA and proteins.[2][4]

General Mechanisms of Action of Phenazine Derivatives

The diverse biological effects of phenazines stem from multiple mechanisms of action, which are often dependent on the specific chemical substitutions on the phenazine core. The most commonly proposed mechanisms are detailed below.

Generation of Reactive Oxygen Species (ROS)

A primary and well-documented mechanism of action for many phenazines is their ability to undergo redox cycling, leading to the production of ROS.[2] Phenazines can accept electrons from cellular reducing agents, such as NADH or NADPH, to form unstable radical intermediates. These intermediates can then transfer the electron to molecular oxygen (O₂) to generate superoxide anions (O₂⁻), which can be further converted to other ROS like hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).

This overproduction of ROS can induce oxidative stress within cells, leading to a cascade of damaging effects, including:

-

DNA Damage: ROS can cause single- and double-strand breaks in DNA, as well as oxidative modifications to DNA bases, ultimately leading to mutations and apoptosis.

-

Lipid Peroxidation: The oxidation of lipids in cellular membranes can disrupt membrane integrity and function.

-

Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to conformational changes and loss of function.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the phenazine ring system is well-suited for intercalation between the base pairs of DNA. This non-covalent insertion into the DNA helix can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, some phenazine derivatives have been shown to inhibit the activity of topoisomerases.[4] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, phenazines can lead to the accumulation of DNA strand breaks, triggering a DNA damage response and cell death.

Enzyme Inhibition

Phenazine derivatives have been reported to inhibit various enzymes. This inhibition can occur through different mechanisms, including competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites. The specific enzymes targeted by phenazines are diverse and contribute to their broad spectrum of biological activities.

Putative Influence of Substituents in this compound

The specific substitutions on the phenazine core of this compound are expected to significantly modulate its biological activity and mechanism of action.

-

Bromine Atoms (2,4-Dibromo): Halogenation, particularly with bromine, can have several effects on a drug molecule:

-

Increased Lipophilicity: The presence of two bromine atoms would likely increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

-

Electronic Effects: Bromine is an electron-withdrawing group, which could influence the redox potential of the phenazine ring, thereby affecting its ability to participate in ROS-generating cycles.

-

Steric Hindrance: The bulky bromine atoms could influence how the molecule intercalates with DNA or binds to the active site of enzymes.

-

Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity and specificity.

-

-

Amine Group (-NH₂): The presence of an amino group can also have a profound impact:

-

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as proteins and nucleic acids.

-

Basicity and Protonation: The basicity of the amine group means it can be protonated at physiological pH, introducing a positive charge. This charge can be critical for interactions with negatively charged molecules like the phosphate backbone of DNA.

-

Redox Properties: The electron-donating nature of the amino group can also influence the redox potential of the phenazine core.

-

Potential Biological Activities and Therapeutic Applications

Based on the general activities of phenazine derivatives, this compound could potentially exhibit:

-

Anticancer Activity: Through a combination of ROS-induced cytotoxicity, DNA intercalation, and potential inhibition of cancer-related enzymes.[1][5]

-

Antimicrobial Activity: By generating oxidative stress and disrupting essential cellular processes in bacteria and fungi. The increased lipophilicity from the bromine atoms may enhance its activity against Gram-positive bacteria, including resistant strains like MRSA.

Proposed Experimental Workflow to Elucidate the Mechanism of Action

To investigate the mechanism of action of this compound, a systematic experimental approach would be required.

Summary of Potential Mechanisms and Data Presentation

While no specific quantitative data exists for this compound, the table below illustrates how such data, if determined experimentally, could be presented. The values are hypothetical and for illustrative purposes only.

| Assay | Parameter | Value | Reference Compound | Value |

| Anticancer Activity | IC₅₀ (MCF-7 cells) | e.g., 5.2 µM | Doxorubicin | 0.8 µM |

| Antimicrobial Activity | MIC (S. aureus) | e.g., 2.5 µg/mL | Vancomycin | 1.0 µg/mL |

| ROS Generation | Fold Increase (DCF) | e.g., 8.5 | Menadione | 10.2 |

| DNA Intercalation | ΔTm (°C) | e.g., 4.8 | Ethidium Bromide | 12.5 |

| Topoisomerase I Inhibition | IC₅₀ | e.g., 15 µM | Camptothecin | 0.5 µM |

Detailed Methodologies for Key Experiments

1. Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed cells (e.g., cancer cell lines or bacterial cultures) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

2. Intracellular ROS Detection (DCFH-DA Assay)

-

Principle: Uses a fluorescent probe (2',7'-dichlorofluorescin diacetate) that becomes fluorescent upon oxidation by intracellular ROS.

-

Protocol:

-

Culture cells in a suitable plate or dish.

-

Load the cells with DCFH-DA by incubating them in a solution containing the probe.

-

Wash the cells to remove excess probe.

-

Treat the cells with this compound.

-

Measure the increase in fluorescence over time using a fluorescence microscope or a plate reader.

-

3. DNA Intercalation Assay (Thermal Melting)

-

Principle: DNA intercalators increase the thermal stability of the DNA double helix, leading to a higher melting temperature (Tm).

-

Protocol:

-

Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

-

Add varying concentrations of this compound to the DNA solutions.

-

Monitor the absorbance of the solutions at 260 nm while gradually increasing the temperature.

-

The Tm is the temperature at which 50% of the DNA is denatured.

-

An increase in Tm in the presence of the compound indicates intercalation.

-

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the phenazine class of compounds provides a strong foundation for future investigations. The interplay of ROS generation, DNA interaction, and enzyme inhibition is likely to be central to its biological activity. The dibromo and amine substitutions are predicted to significantly influence its potency and target specificity. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically unravel the therapeutic potential of this and other novel phenazine derivatives.

References

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recent-developments-in-the-isolation-biological-function-biosynthesis-and-synthesis-of-phenazine-natural-products - Ask this paper | Bohrium [bohrium.com]

- 3. Phenazine - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,4-Dibromophenazin-1-amine as a Putative Antibacterial Agent

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 2,4-Dibromophenazin-1-amine as an antibacterial agent. As of the current date, specific data for this compound is not available in published scientific literature. The information, including potential mechanisms of action and exemplary data, is based on studies of structurally related bromophenazine and phenazine compounds.

I. Application Notes

Background: Phenazine Antibiotics

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, such as those from the genera Pseudomonas and Streptomyces.[1][2] These compounds are known for their redox-active properties and often exhibit a broad spectrum of antibiotic activity against various bacterial and fungal pathogens.[1][2] The antibacterial efficacy of phenazines is attributed to their role as "bacterial warfare agents" in microbial competition.[3][4] The emergence of antibiotic-resistant bacteria has spurred research into novel antibacterial agents, with phenazine derivatives, including bromophenazines, showing promise. Several synthetic bromophenazine analogues have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[3][4]

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be determined, related phenazine compounds have been shown to exert their antibacterial effects through various mechanisms. A plausible hypothesis is the inhibition of essential bacterial enzymes, such as DNA topoisomerase IV. This enzyme is critical for decatenating intertwined daughter chromosomes during DNA replication in bacteria.[5][6] Inhibition of topoisomerase IV leads to DNA damage and ultimately results in bacterial cell death.[5] Other potential mechanisms for phenazine-based antibiotics include the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS) that cause cellular damage.[1][7]

References

- 1. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenazines contribute to microbiome dynamics by targeting topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2,4-Dibromophenazin-1-amine in Cancer Cell Line Studies

Disclaimer: There is currently limited publicly available research specifically detailing the application of 2,4-Dibromophenazin-1-amine in cancer cell line studies. The following application notes and protocols are based on the activities of structurally related phenazine derivatives and are intended to provide a foundational framework for researchers investigating this specific compound.

Application Notes

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer properties.[1][2] Research on various phenazine compounds suggests that they can inhibit the proliferation of a range of cancer cell lines, including those of prostate, leukemia, hepatocellular carcinoma, and breast cancer.[1][3][4] The primary mechanism of action for many phenazine derivatives involves the induction of apoptosis, often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.[4][5][6][7]

The proposed anticancer activity of this compound is likely to be similar to other phenazine compounds. The bromine substitutions on the phenazine core may enhance its lipophilicity, potentially facilitating its transport across cellular membranes. The amine group could also play a role in its biological activity. It is hypothesized that this compound may act as an intercalating agent, binding to DNA and interfering with replication and transcription, or as a topoisomerase inhibitor. Furthermore, it may induce oxidative stress, leading to cellular damage and triggering programmed cell death.

Key Potential Applications in Cancer Research:

-

Screening for Cytotoxicity: Initial studies would involve screening this compound against a panel of cancer cell lines to determine its cytotoxic potential and selectivity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound induces cell death, with a focus on apoptosis, cell cycle arrest, and ROS generation.

-

Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by the compound, such as the JNK pathway, and its effects on pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[4]

-

Combination Therapy Studies: Evaluating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents.

Quantitative Data Summary for Related Phenazine Derivatives

The following table summarizes the cytotoxic activity of various phenazine derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.

| Phenazine Derivative | Cancer Cell Line | IC50 Value | Reference |

| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (human chronic myelogenous leukemia) | Comparable to cisplatin | [3] |

| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (human hepatocellular carcinoma) | Comparable to cisplatin | [3] |

| 5-methyl phenazine-1-carboxylic acid | A549 (human lung carcinoma) | 488.7 nM | [1] |

| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (human breast adenocarcinoma) | 458.6 nM | [1] |

| Phenazine-1-carboxylic acid | DU145 (human prostate carcinoma) | Concentration-dependent inhibition | [4] |

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound in cancer cell line studies.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Materials:

-

Cancer cell line of interest (e.g., DU145, K562, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To investigate if this compound induces oxidative stress in cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable plate or dish and treat with this compound for a specified time (e.g., 6, 12, or 24 hours).

-

After treatment, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Proposed Signaling Pathway for Phenazine-Induced Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Workflow for a Novel Phenazine Compound

Caption: General experimental workflow for evaluating a novel phenazine compound in cancer cell lines.

References

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]

- 5. researchgate.net [researchgate.net]

- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In-Vitro Antimicrobial Assays Using Bromophenazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenazines are a class of halogenated phenazine compounds that have demonstrated significant antimicrobial properties. As derivatives of phenazines, which are redox-active secondary metabolites produced by various bacteria, bromophenazines exhibit potent activity against a range of bacterial pathogens, including antibiotic-resistant strains. Their proposed mechanism of action involves redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and disrupt essential bacterial processes. Furthermore, evidence suggests that phenazines can interfere with bacterial signaling pathways, such as quorum sensing. This document provides detailed application notes and protocols for the in-vitro evaluation of bromophenazine compounds as potential antimicrobial agents.

Mechanism of Action: Redox Cycling and Oxidative Stress

The antimicrobial activity of bromophenazines is largely attributed to their ability to undergo redox cycling within bacterial cells. This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, to form a radical species. This radical can then react with molecular oxygen to produce superoxide radicals (O₂⁻), which can be further converted to other reactive oxygen species like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This continuous cycle of reduction and oxidation generates a state of oxidative stress within the bacterium, leading to damage of DNA, proteins, and lipids, ultimately resulting in cell death.

Caption: Redox cycling mechanism of bromophenazines leading to oxidative stress.

Interaction with Bacterial Signaling: Quorum Sensing in Pseudomonas aeruginosa

Phenazine compounds are known to play a role in the complex quorum sensing (QS) systems of bacteria like Pseudomonas aeruginosa. The production of phenazine-1-carboxylic acid (PCA), a precursor to other phenazines, is regulated by the las, rhl, and pqs QS systems. These systems are interconnected and control the expression of virulence factors and biofilm formation. While the direct inhibitory effect of bromophenazines on specific QS components is an area of ongoing research, the structural similarity to native phenazines suggests a potential for interference with these signaling pathways. The diagram below illustrates the regulatory cascade for phenazine production in P. aeruginosa, a potential target for bromophenazine modulation.

Caption: Quorum sensing regulation of phenazine biosynthesis in P. aeruginosa.

Data Presentation: Antimicrobial Activity of Bromophenazines

The following tables summarize the reported in-vitro antimicrobial activity of various bromophenazine derivatives against selected bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bromophenazine Derivatives against Gram-Positive Bacteria [1][2]

| Compound | Staphylococcus aureus (μM) | Staphylococcus epidermidis (μM) |

| Bromophenazine Analogue 1 | 0.78 - 1.56 | 0.78 - 1.56 |

| Bromophenazine Analogue 2 | >100 | >100 |

| Pyocyanin (Reference) | 50 - 100 | 50 - 100 |

| Kanamycin (Reference) | 1.56 - 6.25 | 0.78 - 1.56 |

Table 2: Anti-Biofilm Activity of Bromophenazine Derivatives against Staphylococcus aureus

| Compound | Biofilm Inhibition IC₅₀ (μM) | Biofilm Eradication MBEC (μM) |

| Bromophenazine Analogue 1 | 0.55 - 1.56 | 100 - 200 |

| Bromophenazine Analogue 3 | 1.56 - 3.12 | 62.5 - 125 |

| Vancomycin (Reference) | >100 | >2000 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of bromophenazine compounds using the broth microdilution method in 96-well microtiter plates.

Materials:

-

Bromophenazine stock solution (e.g., 10 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single bacterial colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Bromophenazine Dilutions:

-

In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.

-

Add 200 µL of the highest concentration of the bromophenazine to be tested (prepared in CAMHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacteria, no compound), and well 12 will be a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the bromophenazine that completely inhibits visible bacterial growth.

-

Protocol 2: Biofilm Inhibition Assay using Crystal Violet

This protocol measures the ability of bromophenazines to prevent the formation of bacterial biofilms.

Materials:

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Bacterial culture

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

Procedure:

-

Preparation of Plates:

-

Prepare 2-fold serial dilutions of the bromophenazine compounds in TSB with glucose in a 96-well plate as described in the MIC protocol.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum (approximately 1 x 10⁶ CFU/mL) to each well.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

-

Staining and Quantification:

-

Gently aspirate the planktonic bacteria from each well.

-

Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Measure the absorbance at 590 nm using a microplate reader.

-

The IC₅₀ (the concentration that inhibits 50% of biofilm formation) can be calculated by comparing the absorbance of treated wells to the untreated control.

-

Protocol 3: Biofilm Eradication Assay (MBEC)

This protocol determines the minimum biofilm eradication concentration (MBEC), the lowest concentration of a compound required to kill the bacteria within a pre-formed biofilm.

Materials:

-

MBEC assay plates (e.g., Calgary Biofilm Device)

-

Bacterial culture

-

Appropriate growth medium

-

Challenge plate with serially diluted bromophenazines

-

Recovery plate with sterile broth

-

Sonicator

Procedure:

-

Biofilm Formation:

-

Inoculate the wells of the MBEC plate with the bacterial culture (adjusted to a specific OD) and incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs of the lid.

-

-

Antimicrobial Challenge:

-

Prepare a 96-well plate with 2-fold serial dilutions of the bromophenazine compounds in the appropriate medium.

-

Gently rinse the peg lid in sterile saline to remove planktonic bacteria.

-

Place the peg lid into the challenge plate and incubate for 24 hours at 37°C.

-

-

Recovery and Eradication Assessment:

-

Transfer the peg lid to a recovery plate containing sterile broth.

-

Sonicate the recovery plate to dislodge the biofilm bacteria from the pegs.

-

Incubate the recovery plate for 24 hours at 37°C.

-

The MBEC is the lowest concentration of the bromophenazine that results in no bacterial growth in the recovery plate.

-

Experimental Workflow for Bromophenazine Evaluation